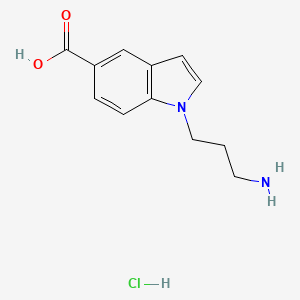

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride”, there are related compounds that have been synthesized. For instance, a novel cinnamic acid-tryptamine hybrid was designed, synthesized, and evaluated as dual cholinesterase inhibitors . Another method involves preparing N-(3-aminopropyl) imidazoles by taking imidazoles as raw material, first with vinyl cyanide generation cyanoethylation reaction, making N-cyanoethyl imidazoles, and further under raney ni catalysis hydro-reduction reaction making N-(3-aminopropyl) imidazoles .Scientific Research Applications

Synthesis of pH-sensitive Polyaspartamide Derivatives

- Scientific Field : Polymer Chemistry

- Application Summary : The compound 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives .

- Methods of Application : The compound is used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

- Results or Outcomes : The resulting polymers are pH-sensitive and have potential applications in various fields, including drug delivery systems .

Preparation of Membranes for High Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs)

- Scientific Field : Material Science, Energy

- Application Summary : A 1-(3-aminopropyl)imidazole functionalized low-cost polyvinyl chloride (PVC) membrane (PVC-APIm) with superior phosphoric acid (PA) doping content and high proton conductivity is synthesized .

- Methods of Application : The membrane is synthesized via a gentle and facile method with no need for the chloromethylation procedure . The poly (ether ketone cardo) (PEK-C) polymer is blended with PVC-APIm to provide sufficient mechanical robustness .

- Results or Outcomes : The resulting membrane exhibits a low area swelling of 45%, high conductivity of 0.132 S cm −1 at 180 °C and suitable tensile strength of 11.8 MPa at room temperature . The single cell performance of this membrane demonstrates the technical feasibility of the PVC-APIm/ x %PEK-C/PA membrane for the HT-PEMFC .

Drug Delivery System

- Scientific Field : Biomedical Engineering, Drug Delivery

- Application Summary : A drug-delivery system of cisplatin consisting of magnetic silica nanoparticles modified with (3-aminopropyl)-trimethoxysilane (APTS) has been proposed .

- Methods of Application : The nanoparticles were coated with chitosan to improve their biocompatibility and control the drug release .

- Results or Outcomes : This system could potentially improve the delivery of cisplatin, a chemotherapy drug, to cancer cells .

Drug Delivery System

- Scientific Field : Biomedical Engineering, Drug Delivery

- Application Summary : A drug-delivery system of cisplatin consisting of magnetic silica nanoparticles modified with (3-aminopropyl)-trimethoxysilane (APTS), as a coupling agent of cisplatin, has been proposed .

- Methods of Application : The nanoparticles were coated with chitosan to improve their biocompatibility and control the drug release .

- Results or Outcomes : This system could potentially improve the delivery of cisplatin, a chemotherapy drug, to cancer cells .

properties

IUPAC Name |

1-(3-aminopropyl)indole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQYWUODRZQXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)